molecular formula C24H27NO5 B13829808 2-O-benzyl 1-O-tert-butyl (3R)-3-benzyl-5-oxopyrrolidine-1,2-dicarboxylate

2-O-benzyl 1-O-tert-butyl (3R)-3-benzyl-5-oxopyrrolidine-1,2-dicarboxylate

Katalognummer: B13829808
Molekulargewicht: 409.5 g/mol
InChI-Schlüssel: FFJDFNHWMOAOJZ-YMBRHYMPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-O-benzyl 1-O-tert-butyl (3R)-3-benzyl-5-oxopyrrolidine-1,2-dicarboxylate is a complex organic compound with potential applications in various fields of research and industry. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with benzyl and tert-butyl groups, making it a valuable molecule for synthetic and medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-O-benzyl 1-O-tert-butyl (3R)-3-benzyl-5-oxopyrrolidine-1,2-dicarboxylate typically involves multi-step organic reactions. One common approach is the protection of functional groups followed by selective deprotection and coupling reactions. The reaction conditions often include the use of protecting groups such as benzyl and tert-butyl to ensure the stability of the intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-O-benzyl 1-O-tert-butyl (3R)-3-benzyl-5-oxopyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The benzyl and tert-butyl groups can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

2-O-benzyl 1-O-tert-butyl (3R)-3-benzyl-5-oxopyrrolidine-1,2-dicarboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-O-benzyl 1-O-tert-butyl (3R)-3-benzyl-5-oxopyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-O-benzyl-1,3-O-benzylidene-5-O-[tert-butyl(dimethyl)silyl]-4-deoxy-2-C-{2-[(3R)-3-hydroxy-7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl]vinyl}-1,3-bis-O-{[2-(trimethylsilyl)ethoxy]methyl}-D-erythro-pentitol
  • 2-O-benzyl-5-O-[tert-butyl(dimethyl)silyl]-4-deoxy-2-C-{2-[(3R)-3-hydroxy-7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl]vinyl}-1,3-bis-O-{[2-(trimethylsilyl)ethoxy]methyl}-D-erythro-pentitol

Uniqueness

2-O-benzyl 1-O-tert-butyl (3R)-3-benzyl-5-oxopyrrolidine-1,2-dicarboxylate is unique due to its specific substitution pattern and the presence of both benzyl and tert-butyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Eigenschaften

Molekularformel

C24H27NO5

Molekulargewicht

409.5 g/mol

IUPAC-Name

2-O-benzyl 1-O-tert-butyl (3R)-3-benzyl-5-oxopyrrolidine-1,2-dicarboxylate

InChI

InChI=1S/C24H27NO5/c1-24(2,3)30-23(28)25-20(26)15-19(14-17-10-6-4-7-11-17)21(25)22(27)29-16-18-12-8-5-9-13-18/h4-13,19,21H,14-16H2,1-3H3/t19-,21?/m1/s1

InChI-Schlüssel

FFJDFNHWMOAOJZ-YMBRHYMPSA-N

Isomerische SMILES

CC(C)(C)OC(=O)N1C([C@@H](CC1=O)CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3

Kanonische SMILES

CC(C)(C)OC(=O)N1C(C(CC1=O)CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.